

Spectral Analysis of N-methyl-1-(pyridin-4-yl)methanamine: A Technical Guide

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Compound of Interest

Compound Name: *N-methyl-1-(pyridin-4-yl)methanamine*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for **N-methyl-1-(pyridin-4-yl)methanamine** (CAS No: 6971-44-4), a compound of interest in medicinal chemistry and drug development. Due to the limited availability of publicly accessible, complete experimental spectral datasets for this specific molecule, this document combines data from structurally similar compounds, established spectral databases, and predictive analysis based on fundamental principles of spectroscopy. The information herein is intended to serve as a robust reference for the characterization and analysis of this compound.

Molecular Structure and Spectroscopic Overview

N-methyl-1-(pyridin-4-yl)methanamine is a mono-substituted pyridine derivative with a molecular formula of $C_7H_{10}N_2$ and a molecular weight of 122.17 g/mol. [1][2][3] Its structure consists of a pyridine ring substituted at the 4-position with a methylaminomethyl group. The key structural features amenable to spectroscopic analysis are the aromatic pyridine ring, the secondary amine, and the methylene and methyl groups.

Spectroscopic techniques are crucial for the structural elucidation and purity assessment of **N-methyl-1-(pyridin-4-yl)methanamine**.

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and ^{13}C) provides detailed information about the carbon-hydrogen framework.

- Infrared (IR) spectroscopy is instrumental in identifying the functional groups present.
- Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern, confirming the compound's identity.

Predicted and Analogous Spectral Data

The following tables summarize the anticipated and analogous spectral data for **N-methyl-1-(pyridin-4-yl)methanamine**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons, the N-H proton of the secondary amine, and the methyl protons. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine ring. Data from the closely related compound, 4-(aminomethyl)pyridine, is provided as a reference.^[4]

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration	Notes
Pyridine H-2, H-6	~8.5-8.6	Doublet	2H	Protons adjacent to the ring nitrogen are the most deshielded.
Pyridine H-3, H-5	~7.2-7.3	Doublet	2H	
Methylene (-CH ₂ -)	~3.8-3.9	Singlet	2H	
N-Methyl (-CH ₃)	~2.4-2.5	Singlet	3H	Chemical shift is concentration and solvent dependent.
Amine (-NH-)	Variable (Broad)	Singlet	1H	

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will display signals for the four distinct carbon environments in the pyridine ring, as well as the methylene and methyl carbons.

Carbon Assignment	Predicted Chemical Shift (δ, ppm)	Notes
Pyridine C-4	~149-150	Quaternary carbon, attached to the side chain.
Pyridine C-2, C-6	~149-150	Carbons adjacent to the nitrogen.
Pyridine C-3, C-5	~122-124	
Methylene (-CH ₂ -)	~55-57	
N-Methyl (-CH ₃)	~35-37	

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
3300 - 3500	N-H Stretch (Secondary Amine)	Medium
3000 - 3100	C-H Stretch (Aromatic)	Medium
2800 - 3000	C-H Stretch (Aliphatic)	Medium
~1600	C=C and C=N Stretch (Pyridine Ring)	Strong
1400 - 1500	C-H Bend (Aliphatic)	Medium
1000 - 1200	C-N Stretch	Medium

Mass Spectrometry (MS)

Mass spectrometry will provide the molecular weight and information about the fragmentation of the molecule.

m/z	Assignment	Notes
122	$[M]^+$	Molecular ion peak.
107	$[M - CH_3]^+$	Loss of a methyl group.
93	$[M - C_2H_5N]^+$	Fragmentation of the side chain.
78	$[C_5H_4N]^+$	Pyridyl fragment.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectral data for **N-methyl-1-(pyridin-4-yl)methanamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of **N-methyl-1-(pyridin-4-yl)methanamine** is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$, or D_2O) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
- **Instrumentation:** 1H and ^{13}C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.
- **1H NMR Acquisition:** A standard proton NMR experiment is performed. Typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- **^{13}C NMR Acquisition:** A proton-decoupled ^{13}C NMR experiment is performed. A wider spectral width (e.g., 0 to 200 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.

Fourier-Transform Infrared (FTIR) Spectroscopy

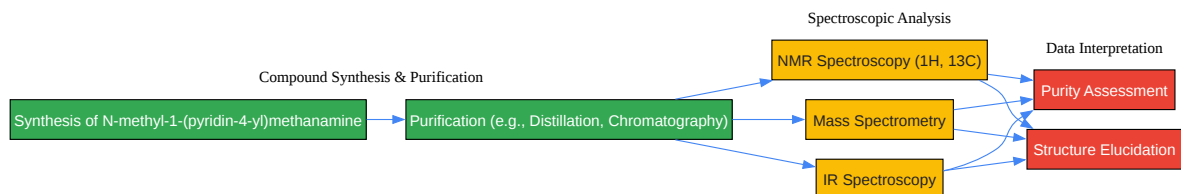
- **Sample Preparation:** As **N-methyl-1-(pyridin-4-yl)methanamine** is a liquid at room temperature, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- **Instrumentation:** An FTIR spectrometer is used to record the spectrum.
- **Data Acquisition:** The spectrum is typically recorded over the range of 4000 to 400 cm^{-1} . A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- **Sample Preparation:** A dilute solution of **N-methyl-1-(pyridin-4-yl)methanamine** is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
- **Instrumentation:** A mass spectrometer equipped with an appropriate ionization source is used. Electron Ionization (EI) is suitable for this relatively volatile and stable compound. Electrospray Ionization (ESI) can also be used.
- **Data Acquisition:** The sample is introduced into the ion source. For EI, the molecules are bombarded with a high-energy electron beam. The resulting ions are then accelerated into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio. The detector records the abundance of each ion.

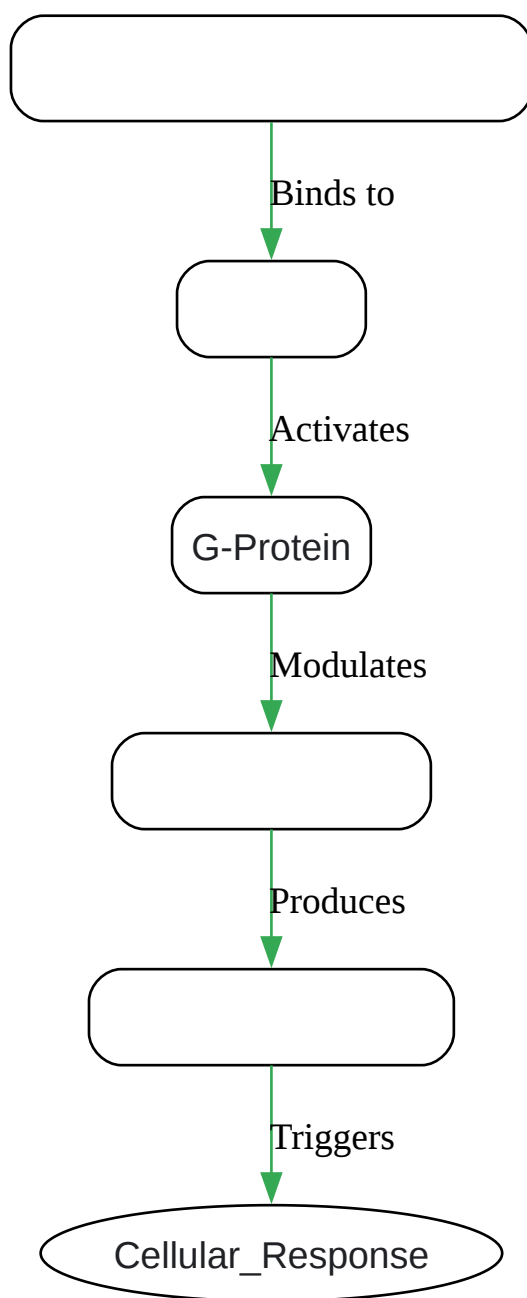
Workflow and Pathway Visualizations

The following diagrams, created using Graphviz, illustrate the logical workflow for spectral analysis and a potential signaling pathway context for this class of compounds.



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Workflow for Synthesis and Spectral Analysis.



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Example Signaling Pathway Involvement.

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References

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